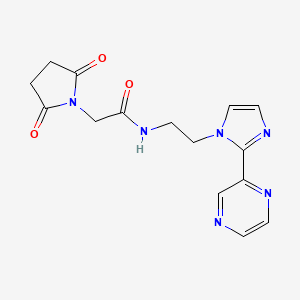

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core, an acetamide linker, and a pyrazine-substituted imidazole moiety. Such hybrid architectures are often explored in medicinal chemistry for targeted covalent inhibition or as intermediates in peptide/protein conjugation .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O3/c22-12(10-21-13(23)1-2-14(21)24)18-5-7-20-8-6-19-15(20)11-9-16-3-4-17-11/h3-4,6,8-9H,1-2,5,7,10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFGFKIIVZJHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the imidazole ring: This step often involves the condensation of an aldehyde with an amine in the presence of a catalyst.

Coupling of the pyrazine and imidazole rings: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of the pyrrolidinone moiety: This step involves the reaction of the intermediate with a suitable reagent to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF (dimethylformamide), while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Basic Information

- Molecular Formula : C15H16N6O3

- Molecular Weight : 328.33 g/mol

- Structure : The compound features a pyrrolidine ring, an imidazole moiety, and a pyrazine substituent, contributing to its unique chemical properties.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug development.

Case Studies:

- Anticancer Activity : Research has indicated that derivatives of compounds containing the dioxopyrrolidine structure exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazole and pyrazine components enhance the selectivity and potency of these compounds against tumor cells .

- Antimicrobial Properties : The compound has also been assessed for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential use as an antibiotic .

Biochemical Research

Due to its unique structure, this compound serves as a valuable tool in biochemical assays. It can act as a ligand in receptor binding studies or as a substrate in enzyme assays.

Case Studies:

- Enzyme Inhibition Studies : The compound has been used to explore inhibition mechanisms in enzymes related to metabolic pathways. For example, it has been shown to inhibit specific kinases involved in cancer progression, providing insights into new therapeutic strategies .

Material Science

Beyond biological applications, the compound's chemical properties make it suitable for use in material science, particularly in the development of polymers and nanomaterials.

Case Studies:

- Polymer Synthesis : The incorporation of the dioxopyrrolidine moiety into polymer backbones has been explored for creating materials with enhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Imidazole-Pyrazine Motifs

The pyrazine-substituted imidazole group is a key pharmacophore in kinase inhibitors and nucleotide mimetics. For example, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N,N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide () shares a pyridine-imidazole scaffold but differs in substituents and backbone flexibility. The pyridine ring in ’s compound enhances metal coordination, whereas the pyrazine in the target compound may improve solubility and aromatic interactions .

Succinimide-Containing Derivatives

The dioxopyrrolidinyl group is widely used in NHS esters for bioconjugation. A structurally related compound, (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (), employs a dioxopyrrolidinyl ester for amide bond formation.

Research Findings and Mechanistic Insights

- Reactivity: The target compound’s dioxopyrrolidinyl group enables selective acylation of primary amines, akin to NHS ester chemistry in . This contrasts with ’s compound, which leverages hydroxyimino groups for metal coordination .

- Stability : Succinimide derivatives are prone to hydrolysis under basic conditions. Comparative studies suggest that pyrazine’s electron-withdrawing nature may stabilize the imidazole ring against oxidative degradation compared to pyridine analogs .

Methodological Considerations

The dose-effect evaluation method described in (graphic estimation of Median Effective Dose and slope parameters) could be applied to compare the target compound’s bioactivity with analogs. For instance, relative potency and confidence limits for enzyme inhibition (e.g., IC₅₀) could be calculated using this approach .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a complex chemical structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of the compound is as follows:

This compound features a pyrrolidinone moiety and an imidazole ring, which are significant in modulating biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Neuroprotective Effects : It may offer protection against neurodegenerative conditions by modulating oxidative stress.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It can alter signaling pathways related to inflammation and apoptosis.

- Interaction with Receptors : The presence of the imidazole ring suggests potential interactions with various receptors, influencing cellular responses.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis by activating caspase pathways, leading to increased cell death in treated cells compared to controls .

Antimicrobial Activity

In vitro tests revealed that the compound exhibited antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a moderate level of antimicrobial efficacy .

Neuroprotective Effects

Research exploring the neuroprotective properties found that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Inhibition of cancer cell growth by 70% at 50 µM | Suggests potential for cancer therapy |

| Study B | MIC of 32 µg/mL against S. aureus | Indicates moderate antimicrobial properties |

| Study C | Reduction in oxidative stress markers by 40% | Supports neuroprotective potential |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves coupling pyrazine-imidazole intermediates with succinimide-derived acetamides. Key steps include:

- Using acetonitrile precursors (e.g., 2-(imidazo[4,5-b]pyrid-2-yl)acetonitrile) for heterocyclic backbone formation .

- Optimizing reaction time (5–7 hours) and temperature (35–50°C) in polar solvents like DMF, with potassium carbonate as a base .

- Purification via crystallization (ethyl acetate) or column chromatography to isolate the final product .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze aliphatic protons (4.5–5.2 ppm for succinimidyl groups) and aromatic regions (7.1–7.4 ppm for nitroimidazole/pyrazine moieties) to verify substitution patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for imidazole-pyrazine hybrids .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Purify via recrystallization (ethyl acetate/methanol) and characterize purity using HPLC (>95% purity threshold) .

- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the succinimidyl group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or stability of this compound?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electron density maps, focusing on the electrophilic nature of the succinimidyl group and nucleophilic sites on the imidazole ring .

- Simulate reaction pathways (e.g., aza-Michael additions) to identify kinetic vs. thermodynamic products .

- Validate predictions with experimental data (e.g., NMR chemical shifts, reaction yields) .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR signals)?

- Methodological Answer :

- For non-equivalent succinimidyl protons (e.g., a singlet at 4.9 ppm instead of a doublet), consider dynamic effects like restricted rotation or hydrogen bonding .

- Compare with structurally similar compounds (e.g., benzoimidazole derivatives) to assign ambiguous peaks .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. What role do the pyrazine and imidazole moieties play in biological or catalytic activity?

- Methodological Answer :

- Pyrazine : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and improves solubility via hydrogen bonding .

- Imidazole : Acts as a ligand for metal coordination (e.g., zinc in metalloenzymes) or facilitates proton transfer in catalytic cycles .

- Test activity via enzyme inhibition assays (e.g., acetylcholinesterase) or metal-binding studies (UV-Vis titration) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s properties?

- Methodological Answer :

- Synthesize analogues with modified substituents (e.g., methyl groups on imidazole, halogenated pyrazines) .

- Evaluate changes in bioactivity (e.g., IC₅₀ values) or physicochemical properties (logP, solubility) .

- Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What experimental design strategies minimize trial-and-error in reaction optimization?

- Methodological Answer :

- Apply Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) and identify significant factors .

- Integrate computational feedback loops (e.g., ICReDD’s quantum-chemical path searches) to prioritize reaction conditions .

- Employ high-throughput screening for rapid parameter optimization .

Q. How do solvent polarity and proticity influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions, improving yields in acetamide couplings .

- Protic Solvents (MeOH, EtOH) : May deactivate electrophilic sites (e.g., succinimidyl carbonyl) via hydrogen bonding, reducing reactivity .

- Test solvent effects via kinetic studies (e.g., time-resolved NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.